molecular formula C15H22N2 B1608529 3-Phenyl-3,9-diazaspiro[5.5]undecane CAS No. 959490-93-8

3-Phenyl-3,9-diazaspiro[5.5]undecane

Cat. No. B1608529
M. Wt: 230.35 g/mol
InChI Key: VNSLUHSUGLVNQB-UHFFFAOYSA-N
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Description

3-Phenyl-3,9-diazaspiro[5.5]undecane , also known as 2027 , is a spirocyclic compound with a unique structure. It belongs to the class of γ-aminobutyric acid type A receptor (GABAAR) antagonists. These compounds have garnered interest due to their potential immunomodulatory effects and peripheral applications.



Synthesis Analysis

The synthesis of 3-Phenyl-3,9-diazaspiro[5.5]undecane involves intricate steps, which vary depending on the specific analog. Researchers have explored various synthetic routes to access this compound, aiming for improved yields, purity, and scalability. Further studies are needed to optimize the synthetic pathway and enhance its practical applicability.



Molecular Structure Analysis

The molecular structure of 3-Phenyl-3,9-diazaspiro[5.5]undecane consists of a spirocyclic core with a phenyl group attached. The spirocyclic benzamide moiety plays a crucial role in binding to GABAAR. Understanding the three-dimensional arrangement of atoms within this compound is essential for rational drug design.



Chemical Reactions Analysis

Researchers have investigated the reactivity of 3-Phenyl-3,9-diazaspiro[5.5]undecane under various conditions. Exploring its chemical behavior, such as functional group transformations, ring-opening reactions, and derivatization, can provide insights into its versatility and potential applications.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Molecular Weight : Approximately 230.35 g/mol.

    • Melting Point : Varies based on the specific analog.

    • Solubility : Limited solubility due to low cellular membrane permeability.



  • Chemical Properties :

    • Functional Groups : Spirocyclic benzamide, phenyl group.

    • Lipophilicity : Influences its distribution and pharmacokinetics.




Safety And Hazards


  • Toxicity : Limited information is available regarding acute toxicity. Further studies are necessary to assess its safety profile.

  • Handling Precautions : Researchers should handle 3-Phenyl-3,9-diazaspiro[5.5]undecane in accordance with standard laboratory safety protocols.

  • Environmental Impact : Consider its potential impact on the environment during synthesis and disposal.


Future Directions


  • Immunomodulation : Investigate the immunomodulatory potential of 3-Phenyl-3,9-diazaspiro[5.5]undecane further. Assess its effects on immune cells and inflammatory responses.

  • Structure-Activity Relationship (SAR) : Explore analogs and derivatives to optimize binding affinity, selectivity, and pharmacokinetics.

  • Peripheral Applications : Evaluate its efficacy in peripheral GABAAR inhibition for therapeutic purposes.


properties

IUPAC Name

3-phenyl-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-14(5-3-1)17-12-8-15(9-13-17)6-10-16-11-7-15/h1-5,16H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSLUHSUGLVNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390503
Record name 3-phenyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-3,9-diazaspiro[5.5]undecane

CAS RN

959490-93-8
Record name 3-phenyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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